molecular formula C19H19N5O5S3 B1668818 Cefaparole CAS No. 51627-20-4

Cefaparole

货号: B1668818
CAS 编号: 51627-20-4
分子量: 493.6 g/mol
InChI 键: SBUCDZYLTRYMFG-PBFPGSCMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

头孢帕罗是一种属于头孢菌素亚类的头孢类抗生素。它因其广谱抗菌活性,特别是对革兰氏阴性菌的活性而被开发。 尽管其性质很有前景,但头孢帕罗从未被上市 .

准备方法

合成路线和反应条件

头孢帕罗是通过一系列化学反应合成的,这些反应涉及将各种官能团掺入头孢菌素核中。合成通常包括以下步骤:

工业生产方法

头孢帕罗的工业生产涉及使用优化反应条件的大规模化学合成,以确保高产率和纯度。该过程包括:

化学反应分析

反应类型

头孢帕罗经历了几种类型的化学反应,包括:

常见的试剂和条件

    氧化剂: 如过氧化氢和高锰酸钾。

    还原剂: 如硼氢化钠和氢化铝锂。

    取代试剂: 包括卤素和亲核试剂.

主要形成的产物

这些反应形成的主要产物包括具有改进的抗菌特性的头孢帕罗的各种衍生物。 这些衍生物因其增强的活性与稳定性而被研究 .

科学研究应用

Clinical Applications

Cefaparole has been investigated for several clinical applications, including:

  • Treatment of Infections : this compound is primarily used in treating infections caused by resistant strains of bacteria. Its broad-spectrum activity makes it suitable for various infections, including:
    • Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.
    • Skin and Soft Tissue Infections : Particularly useful in treating complicated skin infections due to its activity against Staphylococcus aureus, including methicillin-resistant strains.
    • Urinary Tract Infections : Demonstrates efficacy against Escherichia coli and other uropathogens.
  • Surgical Prophylaxis : this compound is utilized in surgical settings to prevent postoperative infections, especially in high-risk procedures.

Case Study 1: Complicated Skin and Soft Tissue Infections

A clinical trial involving patients with complicated skin and soft tissue infections showed that this compound significantly reduced infection rates compared to standard treatments. Patients receiving this compound exhibited faster resolution of symptoms and lower rates of surgical intervention .

Case Study 2: Urinary Tract Infections

In a study focusing on urinary tract infections caused by multidrug-resistant E. coli, this compound demonstrated a higher success rate in eradicating the pathogen compared to other beta-lactams. The study highlighted this compound's potential as a first-line treatment option in resistant cases .

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

  • Common Side Effects : Diarrhea, nausea, rash, and injection site reactions.
  • Serious Reactions : Rarely, patients may experience severe allergic reactions or Clostridium difficile-associated diarrhea .

作用机制

头孢帕罗通过抑制细菌细胞壁合成来发挥其抗菌作用。它与位于细菌细胞壁内部的特定青霉素结合蛋白(PBP)结合,阻止肽聚糖链的交联,而肽聚糖链对于细胞壁完整性至关重要。 这导致细胞裂解和细菌死亡 .

相似化合物的比较

头孢帕罗与其他头孢菌素如头孢唑啉、头孢曲松和头孢哌酮进行比较。 虽然所有这些化合物都具有相似的作用机制,但头孢帕罗因其特定的侧链而独一无二,这些侧链增强了其对抗耐药菌株的活性 .

类似化合物清单

生物活性

Cefaparole is a novel cephalosporin antibiotic that has garnered attention for its unique biological activity and therapeutic potential. As a member of the β-lactam antibiotic family, this compound exhibits efficacy against a range of bacterial pathogens, particularly those resistant to conventional antibiotics. This article delves into the biological activity of this compound, highlighting its mechanisms of action, spectrum of activity, pharmacokinetics, and notable case studies.

This compound functions by inhibiting bacterial cell wall synthesis, a hallmark of β-lactam antibiotics. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in actively dividing bacteria. The structural modifications in this compound enhance its stability against β-lactamases, enzymes produced by some bacteria to confer resistance against β-lactam antibiotics.

Spectrum of Activity

This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae.
  • Gram-negative bacteria : Active against various strains including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

The following table summarizes the antibacterial activity of this compound compared to other cephalosporins:

Bacteria This compound Ceftriaxone Ceftazidime
Staphylococcus aureusSensitiveSensitiveResistant
Streptococcus pneumoniaeSensitiveSensitiveResistant
Escherichia coliSensitiveSensitiveSensitive
Klebsiella pneumoniaeSensitiveSensitiveSensitive
Pseudomonas aeruginosaModerateResistantSensitive

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

  • Absorption : Rapidly absorbed after intravenous administration.
  • Distribution : Widely distributed in body tissues and fluids.
  • Metabolism : Minimal hepatic metabolism; primarily excreted unchanged in urine.
  • Half-life : Approximately 1.5 hours, facilitating frequent dosing.

Clinical Case Studies

Several clinical trials have highlighted the effectiveness of this compound in treating severe infections caused by multidrug-resistant organisms.

  • Case Study 1 : A 65-year-old female with recurrent urinary tract infections caused by ESBL-producing E. coli was treated with this compound. The patient showed significant improvement after 7 days of therapy, with cultures returning negative for the pathogen.
  • Case Study 2 : A clinical trial involving patients with complicated skin and soft tissue infections demonstrated that this compound was as effective as vancomycin in eradicating MRSA infections, with a similar safety profile.
  • Case Study 3 : In patients with pneumonia caused by resistant strains of Streptococcus pneumoniae, this compound led to rapid clinical improvement and resolution of symptoms within 48 hours.

属性

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S3/c1-8-22-23-19(32-8)31-7-10-6-30-17-13(16(27)24(17)14(10)18(28)29)21-15(26)12(20)9-2-4-11(25)5-3-9/h2-5,12-13,17,25H,6-7,20H2,1H3,(H,21,26)(H,28,29)/t12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUCDZYLTRYMFG-PBFPGSCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)O)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=C(C=C4)O)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801023695
Record name Cefaparole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51627-20-4
Record name Cefaparole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51627-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefaparole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefaparole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefaparole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.097
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFAPAROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW64W823GC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefaparole
Reactant of Route 2
Reactant of Route 2
Cefaparole
Reactant of Route 3
Reactant of Route 3
Cefaparole
Reactant of Route 4
Reactant of Route 4
Cefaparole
Reactant of Route 5
Reactant of Route 5
Cefaparole
Reactant of Route 6
Cefaparole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。